molecular formula C20H23NO6 B2451057 [(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE CAS No. 386262-06-2

[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B2451057
CAS No.: 386262-06-2
M. Wt: 373.405
InChI Key: DDKBZIQMVSAFBB-UHFFFAOYSA-N
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Description

[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that features both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(2,3-dimethylanilino)-2-oxoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, [(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of specific enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,3-Dimethylanilino)-2-oxoethyl] benzoate
  • [2-(2,3-Dimethylanilino)-2-oxoethyl] 4-methoxybenzoate
  • [2-(2,3-Dimethylanilino)-2-oxoethyl] 3,4-dimethoxybenzoate

Uniqueness

Compared to similar compounds, [(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE is unique due to the presence of three methoxy groups on the benzoate ring. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it distinct in its applications and properties.

Properties

IUPAC Name

[2-(2,3-dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-12-7-6-8-15(13(12)2)21-18(22)11-27-20(23)14-9-16(24-3)19(26-5)17(10-14)25-4/h6-10H,11H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKBZIQMVSAFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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